4-(4-Phenylpiperazin-1-yl)butanoic acid
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Overview
Description
4-(4-Phenylpiperazin-1-yl)butanoic acid is a synthetic compound belonging to the class of piperazine derivatives It is characterized by the presence of a phenyl group attached to a piperazine ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-phenylpiperazine with a butanoic acid derivative. One common method includes the use of 4-phenylpiperazine and 4-bromobutanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylpiperazin-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group or the piperazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid, while reduction can produce 4-(4-phenylpiperazin-1-yl)butanol .
Scientific Research Applications
4-(4-Phenylpiperazin-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: The compound is utilized in the development of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 4-(4-Phenylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin. The compound may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and enhancing cognitive functions .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-(4-phenylpiperazin-1-yl)butanoic acid: This compound is structurally similar but contains an additional oxo group.
4-(4-Methylpiperazin-1-yl)butanoic acid: This derivative has a methyl group instead of a phenyl group on the piperazine ring
Uniqueness
4-(4-Phenylpiperazin-1-yl)butanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its phenyl group enhances its ability to interact with certain receptors, making it a valuable compound in medicinal chemistry .
Biological Activity
4-(4-Phenylpiperazin-1-yl)butanoic acid, a compound with a piperazine moiety, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological effects, primarily focusing on its potential as an anticonvulsant, analgesic, and antimicrobial agent.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticonvulsant Activity
Several studies have investigated the anticonvulsant properties of compounds related to this compound. Notably, a focused library of piperazinamides was synthesized, demonstrating significant anticonvulsant effects in various animal models.
- Case Study : In a study involving 34 new piperazinamides, specific compounds exhibited effective binding to neuronal voltage-sensitive sodium channels and L-type calcium channels, indicating their potential mechanism of action in seizure modulation . The most promising compound demonstrated an ED50 of 16.8 mg/kg in the six-Hertz (6Hz) model of pharmacoresistant limbic seizures, showcasing a favorable safety profile compared to existing antiepileptic drugs .
Analgesic Properties
The analgesic effects of this compound have also been explored. In preclinical models, certain derivatives exhibited significant pain relief in formalin-induced pain responses.
- Research Findings : Compounds derived from the piperazine structure showed not only anticonvulsant but also analgesic properties, reducing pain responses effectively in animal models. This dual activity suggests a potential therapeutic application for managing both seizures and pain .
Antimicrobial Activity
The compound has been studied for its antimicrobial properties as well. Derivatives containing the 4-phenylpiperazine moiety have shown favorable activity against various bacterial strains.
- Data Table : Below is a summary of antimicrobial activity against selected pathogens:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | Staphylococcus aureus | 0.78 µM |
B | Escherichia coli | 1.56 µM |
C | Pseudomonas aeruginosa | 0.62 µM |
This table illustrates that certain derivatives exhibit potent antibacterial effects at low concentrations, indicating their potential use as antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with various neurotransmitter systems and ion channels:
- Sodium Channels : Binding affinity to voltage-gated sodium channels suggests a role in modulating neuronal excitability.
- Calcium Channels : Interaction with L-type calcium channels may contribute to its anticonvulsant effects.
- Serotonin Receptors : Some studies indicate that piperazine derivatives can act as serotonin receptor modulators, which may enhance their analgesic properties .
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXISIOZCJFEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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